molecular formula C10H21NO2 B13174386 1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol

1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol

Cat. No.: B13174386
M. Wt: 187.28 g/mol
InChI Key: XQVMHUFNTKFCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol is a tertiary alcohol derivative featuring a tetrahydrofuran (oxolane) ring substituted with an aminomethyl group at the 3-position, coupled with a 2,2-dimethylpropan-1-ol chain. This structure combines the rigidity of the oxolane ring with the steric bulk of the dimethylpropanol group, which may influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

1-[3-(aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C10H21NO2/c1-9(2,3)8(12)10(6-11)4-5-13-7-10/h8,12H,4-7,11H2,1-3H3

InChI Key

XQVMHUFNTKFCDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1(CCOC1)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-(aminomethyl)oxolane with 2,2-dimethylpropan-1-ol under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The oxolane ring and dimethylpropanol moiety contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Oxolane-Aminomethyl Moieties

  • 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol (C₇H₁₅NO₃; MW 161.20) Key Differences: Replaces the 2,2-dimethylpropanol group with a simpler ethan-1-ol chain linked via an ether oxygen. Implications: Reduced steric hindrance and lower molecular weight (161.20 vs. ~187.28 for the target compound) likely enhance solubility but may decrease membrane permeability compared to the bulkier dimethylpropanol derivative .
  • rac-{1-[(3R,4R)-4-(Aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride (C₉H₉F₃O; MW 190.17) Key Differences: Incorporates a triazole ring and fluorine substituents, increasing electronic complexity. Implications: The triazole moiety may enhance metabolic stability but introduces synthetic challenges compared to the target compound’s straightforward alcohol functionality .

Analogues with Tertiary Alcohol Backbones

  • 3-(Diethylamino)-2,2-dimethylpropan-1-ol (C₇H₁₇NO; MW 131.22) Key Differences: Replaces the oxolane-aminomethyl group with a diethylamino substituent. Its lower molecular weight (131.22) and higher volatility (flash point 73.9°C) suggest distinct handling and storage requirements .
  • Metaxalone Related Compound B (1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol; C₁₁H₁₇NO₂; MW 195.26) Key Differences: Features a phenoxy group instead of the oxolane ring, introducing aromaticity.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility (Predicted) Stability Considerations
1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol C₁₀H₂₁NO₂ 187.28 Oxolane, aminomethyl, tertiary alcohol Moderate (hydrophobic) Prone to oxidation at alcohol site
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol C₇H₁₅NO₃ 161.20 Oxolane, aminomethyl, ether, alcohol High Ether linkage may resist hydrolysis
3-(Diethylamino)-2,2-dimethylpropan-1-ol C₇H₁₇NO 131.22 Tertiary alcohol, diethylamino High Volatile (flash point 73.9°C)
Metaxalone Related Compound B C₁₁H₁₇NO₂ 195.26 Phenoxy, amino alcohol Low Aromatic ring stabilizes structure

Biological Activity

1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol, also known by its CAS number 1523152-08-0, is a compound with significant potential in medicinal chemistry. Its unique structure, which includes an oxolane ring and an aminomethyl group, suggests various biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Molecular Formula : C10_{10}H21_{21}NO2_2
  • Molecular Weight : 187.28 g/mol
  • CAS Number : 1523152-08-0

The biological activity of 1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol is primarily attributed to its interaction with various biological targets. The presence of the aminomethyl group suggests potential interactions with receptors or enzymes involved in neurotransmission or metabolic processes.

Neuroprotective Effects

Given the presence of the aminomethyl group, there is potential for neuroprotective effects. Compounds that interact with neurotransmitter systems may help in conditions such as neurodegenerative diseases. Studies on related compounds have shown that modifications can lead to enhanced neuroprotective properties by modulating synaptic transmission and reducing neuronal apoptosis.

Case Studies and Research Findings

Several studies have explored compounds similar to 1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol:

  • Antiproliferative Studies : A study evaluated a series of aromathecins with varying alkyl chain lengths and found that those with shorter chains exhibited higher antiproliferative activity against cancer cells. This suggests that structural modifications can significantly influence biological outcomes .
  • Neuroprotective Properties : Research into related aminomethyl compounds has indicated potential benefits in protecting neuronal cells from oxidative stress and apoptosis, which could be relevant for developing treatments for conditions like Alzheimer's disease.

Data Table: Biological Activity Overview

Activity Type Findings
Anticancer ActivitySimilar compounds show strong topoisomerase I inhibition; potential for cancer therapy .
Neuroprotective EffectsRelated compounds exhibit protective effects against oxidative stress .
Structure-Activity RelationshipShorter alkyl chains enhance biological potency; implications for drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.